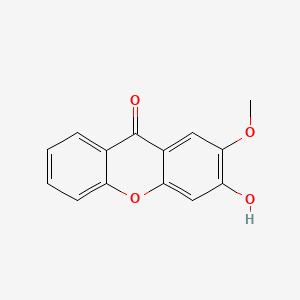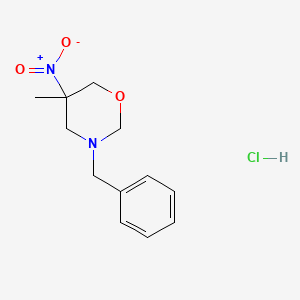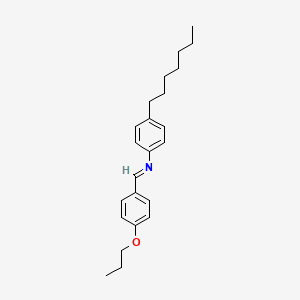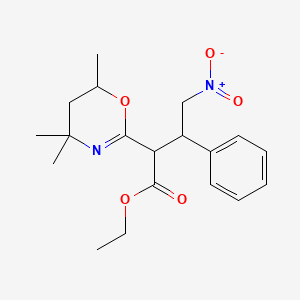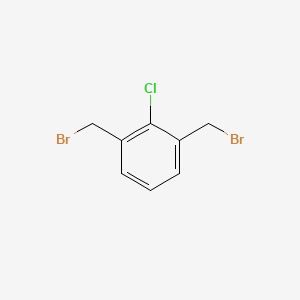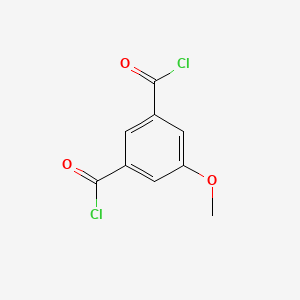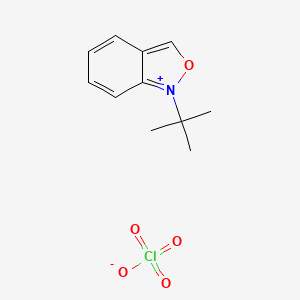
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate is a chemical compound with the molecular formula C11H14ClNO5 It is known for its unique structure, which includes a benzoxazole ring substituted with a tert-butyl group and a perchlorate anion
Méthodes De Préparation
The synthesis of 1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate typically involves the reaction of 2-aminophenol with tert-butyl chloride in the presence of a base to form the benzoxazole ring. This intermediate is then reacted with perchloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired yield and purity.
Analyse Des Réactions Chimiques
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of certain enzymes.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate can be compared with other similar compounds, such as:
2,1-Benzoxazole: Lacks the tert-butyl and perchlorate groups, resulting in different chemical properties and applications.
1-tert-Butyl-2,1-benzoxazole: Similar structure but without the perchlorate anion, leading to differences in reactivity and stability.
1-tert-Butyl-2,1-benzoxazol-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
31562-01-3 |
|---|---|
Formule moléculaire |
C11H14ClNO5 |
Poids moléculaire |
275.68 g/mol |
Nom IUPAC |
1-tert-butyl-2,1-benzoxazol-1-ium;perchlorate |
InChI |
InChI=1S/C11H14NO.ClHO4/c1-11(2,3)12-10-7-5-4-6-9(10)8-13-12;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
OHXJTNBJVOFNIB-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)[N+]1=C2C=CC=CC2=CO1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


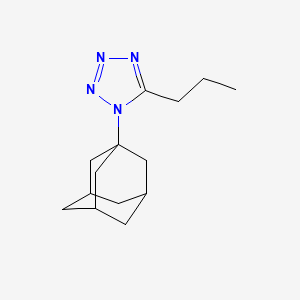
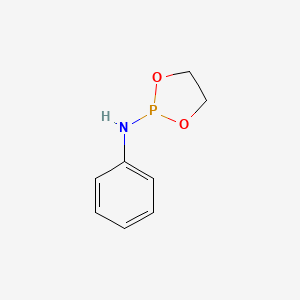
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
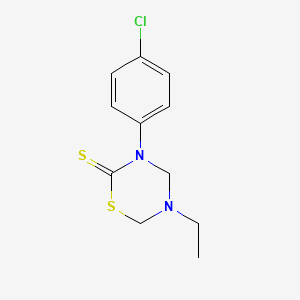

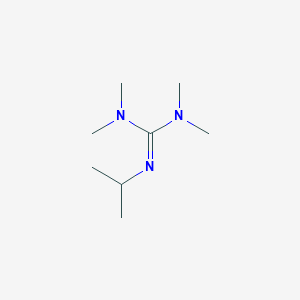
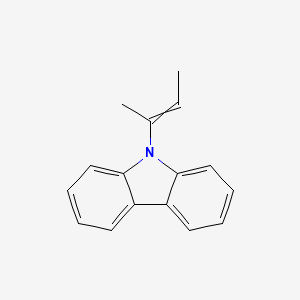
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
